1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is an organic compound commonly used in synthetic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protecting group used to temporarily mask the reactivity of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group in 3-methylpiperidine with a Boc group. This can be achieved by reacting 3-methylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds . This method offers advantages such as improved reaction control, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for the removal of the Boc group.
Protection: Di-tert-butyl dicarbonate and bases like sodium hydroxide or DMAP are used for introducing the Boc group.
Major Products Formed
The major product formed from the deprotection of this compound is 3-methylpiperidine, which can then be used in further synthetic applications.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drug candidates and the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. This allows for selective reactions to occur on other functional groups without interference from the amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Another Boc-protected piperidine derivative used in similar applications.
N-Boc-pyrrolidine: A Boc-protected pyrrolidine used in organic synthesis.
N-Boc-azetidine: A Boc-protected azetidine used in the synthesis of pharmaceuticals.
Uniqueness
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl group on the piperidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHPFVTEILYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560841 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661459-05-8 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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